N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indoline ring, a cyclopentanecarbonyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the indoline ring with cyclopentanecarbonyl chloride under basic conditions.
Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-29-21-11-7-17(8-12-21)15-23(27)25-20-10-9-18-13-14-26(22(18)16-20)24(28)19-5-3-4-6-19/h7-12,16,19H,2-6,13-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBUWPWGJUIQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.